2-(Methylamino)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHIHFMFJLIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950300 | |
| Record name | 2-(Methylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27646-79-3 | |
| Record name | 2-(Methylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(METHYLAMINO)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091VUS0A01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 Methylamino Butan 1 Ol
Established Synthetic Routes for 2-(Methylamino)butan-1-ol
Several foundational methods in organic synthesis can be adapted for the preparation of this compound. These routes offer flexibility in starting materials and reaction conditions.
Reductive Amination Strategies for the Formation of the Methylamino Group
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the formation of amines. wikipedia.org This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
A common approach for the synthesis of this compound via this method would involve the reaction of the precursor, 2-aminobutan-1-ol (B80463), with formaldehyde. The initial reaction forms a hydroxymethylamino intermediate, which then dehydrates to an iminium ion. This electrophilic species is subsequently reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the desired N-methylated product. achemblock.comchemistrysteps.com The use of sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
Alternatively, 2-oxobutanal can be reacted with methylamine, followed by reduction of the resulting imine. The choice of reducing agent and reaction conditions is crucial to selectively reduce the imine functionality without affecting the aldehyde group if it were to be protected.
Table 1: Reductive Amination Conditions
| Carbonyl Source | Amine Source | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| Formaldehyde | 2-Aminobutan-1-ol | Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) | Room temperature |
| Formaldehyde | 2-Aminobutan-1-ol | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic pH |
Alkylation Approaches Utilizing Precursor Amino Alcohols
Direct alkylation of the precursor 2-aminobutan-1-ol with a methylating agent is another viable synthetic route. A common and effective methylating agent for this purpose is methyl iodide (CH₃I). monash.edumasterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent is important to control the degree of alkylation and avoid side reactions. Over-alkylation to form the quaternary ammonium (B1175870) salt can be a competing reaction. masterorganicchemistry.com
Table 2: Alkylation Reaction Parameters
| Precursor | Alkylating Agent | Base | Solvent |
|---|---|---|---|
| 2-Aminobutan-1-ol | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone |
Grignard Reagent Based Syntheses in Amino Alcohol Contexts
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, a Grignard reaction could be employed by reacting a suitable precursor containing a carbonyl group with a methylmagnesium halide (e.g., CH₃MgBr).
A plausible, though less direct, route would involve the protection of the amino group of an amino aldehyde, such as 2-(tert-butoxycarbonylamino)butanal, followed by the addition of methylmagnesium bromide to the aldehyde carbonyl. The subsequent deprotection of the amino group and potential further methylation would lead to the desired product. The protection step is crucial as the acidic proton of the amino group would otherwise quench the Grignard reagent.
Multi-Step Synthesis Involving Protecting Group Chemistry and Catalytic Hydrogenation
For more complex syntheses or when specific stereochemistry needs to be preserved, a multi-step approach involving protecting groups is often employed. semanticscholar.org The amino group of 2-aminobutan-1-ol can be protected with a group such as the tert-butoxycarbonyl (Boc) group. researchgate.net This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The protected amino alcohol can then be N-methylated. Following the methylation, the Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield this compound. mit.edu
Catalytic hydrogenation is another key technique in multi-step synthesis. For instance, an N-benzyl protected amino alcohol can be synthesized, and the benzyl (B1604629) group can then be removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. mdpi.com This method is often clean and efficient.
Enantioselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound, such as (R)-2-(methylamino)butan-1-ol nih.gov or (S)-2-(methylamino)butan-1-ol hydrochloride achemblock.com, requires the use of enantioselective synthetic methods. These methods aim to control the stereochemical outcome of the reaction, leading to a high enantiomeric excess (ee) of the desired stereoisomer. ankara.edu.tr
Asymmetric Induction Techniques in Chiral Synthesis
Asymmetric induction is a fundamental principle in enantioselective synthesis where a chiral element in the substrate, reagent, or catalyst influences the formation of a new stereocenter with a preferred configuration. wikipedia.orgmsu.edu
One common strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For example, a chiral auxiliary like pseudoephedrine can be used to direct the alkylation of an enolate, leading to the formation of a new stereocenter with high diastereoselectivity. commonorganicchemistry.com
In the context of this compound, one could envision a strategy starting from a chiral precursor like (R)- or (S)-2-aminobutanoic acid. The carboxylic acid could be reduced to the corresponding amino alcohol, (R)- or (S)-2-aminobutan-1-ol, which can then be methylated as described in the previous sections. The synthesis of (R)-(-)-2-Amino-1-butanol can be achieved through the reduction of D-2-Aminobutyric acid. chemicalbook.com The stereocenter from the starting amino acid is retained throughout the synthesis.
Another approach is the asymmetric reduction of a prochiral ketone, such as N-methyl-2-aminobutanone. This reduction can be carried out using a chiral reducing agent or a catalyst, which will preferentially deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application |
|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations |
| Pseudoephedrine | Asymmetric alkylation of amides |
The Role of Chiral Auxiliaries in Diastereoselective Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy relies on the auxiliary's existing stereocenter to create a diastereomeric intermediate that biases the formation of one stereoisomer over another. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a derivative of 2-aminobutanoic acid could be coupled with a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone. wiley.comharvard.edunih.gov The auxiliary would then direct the stereoselective reduction of the carboxylic acid and the subsequent N-methylation, or direct an alkylation reaction at the alpha-carbon before these transformations. The steric hindrance and electronic properties of the auxiliary guide incoming reagents to a specific face of the molecule, leading to a high degree of diastereoselectivity. Once the chiral center at the second carbon is established with the desired configuration, the auxiliary is removed through hydrolysis or other cleavage methods to yield the enantiomerically enriched this compound.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Method |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Acidic or basic hydrolysis, reduction |
| Pseudoephedrine | Asymmetric alkylation of enolates | Amide bond cleavage |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Hydrolysis, reduction |
Chiral Catalysis in Stereoselective Formation of this compound
Chiral catalysis offers an elegant and highly efficient alternative to the use of stoichiometric chiral auxiliaries for asymmetric synthesis. mdpi.com In this approach, a small amount of a chiral catalyst creates a chiral environment that influences the stereochemical pathway of a reaction, generating a large quantity of enantiomerically enriched product. mdpi.com
The stereoselective formation of this compound can be envisioned through several catalytic asymmetric routes. A prominent strategy involves the asymmetric reduction of a prochiral ketone or imine precursor. For example, 1-hydroxybutan-2-one (B1215904) could undergo an asymmetric reductive amination with methylamine. This reaction, mediated by a chiral catalyst such as a transition metal complex with a chiral ligand (e.g., Ru-BINAP), would preferentially form one enantiomer of the final product. Similarly, an N-methylated imine precursor could be asymmetrically hydrogenated using a chiral iridium or rhodium catalyst to establish the stereocenter. nih.gov Chiral primary amine catalysts have also shown significant potential in asymmetric Mannich reactions, which could be adapted to construct the core structure of this compound. nih.gov
Table 2: Examples of Chiral Catalysis Strategies
| Reaction Type | Precursor Example | Catalyst Type |
|---|---|---|
| Asymmetric Hydrogenation | 2-(Methylimino)butan-1-ol | Chiral Rhodium or Iridium complexes |
| Asymmetric Reductive Amination | 1-Hydroxybutan-2-one + Methylamine | Chiral Transition Metal Catalysts |
Intrinsic Chemical Reactivity of this compound
The chemical behavior of this compound is dictated by the presence of its two functional groups: a primary alcohol (-CH₂OH) and a secondary amine (-NHCH₃). These groups can react independently or, in some cases, concertedly, providing a range of possible chemical transformations.
Oxidation Reactions of the Primary Alcohol Functional Group
The primary alcohol moiety of this compound is susceptible to oxidation. The product of this oxidation depends on the reagent and reaction conditions employed. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the primary alcohol to an aldehyde, yielding (R/S)-2-(methylamino)butanal. quora.com It is crucial to perform this reaction under anhydrous conditions to prevent over-oxidation.
Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol completely to a carboxylic acid. quora.com This transformation would result in the formation of (R/S)-2-(methylamino)butanoic acid. In these oxidation reactions, the stereocenter at the second carbon is generally not affected. quora.com
Nucleophilic Substitution Pathways Involving the Hydroxyl Moiety
The hydroxyl (-OH) group of the primary alcohol is a poor leaving group in nucleophilic substitution reactions. utexas.edu To facilitate substitution, it must first be converted into a better leaving group. A common strategy is to protonate the alcohol under acidic conditions, forming an oxonium ion (-OH₂⁺), which can then be displaced by a weak nucleophile in an Sₙ1 or Sₙ2 reaction.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) via an Sₙ2 mechanism. masterorganicchemistry.combasicmedicalkey.com This pathway provides a versatile method for introducing new functional groups at the C1 position.
Acid-Base Chemistry of the Secondary Amine Functionality
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base. It can readily accept a proton (H⁺) from an acid to form a methylaminium salt. This acid-base reaction is a fundamental property of the molecule. The basicity of the amine allows it to react with various Brønsted-Lowry acids, such as hydrochloric acid, to form the corresponding hydrochloride salt, which is often a crystalline solid with increased water solubility compared to the free base. This property is frequently utilized in the purification and handling of amines.
Transformational Reactions for the Derivatization of this compound
Derivatization reactions are essential for modifying the structure of this compound to alter its properties or to prepare it for specific analytical techniques. mdpi.comresearchgate.net Both the amine and alcohol functional groups can be targeted.
N-Acylation: The secondary amine can react with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(1-hydroxybutan-2-yl)-N-methylacetamide.
O-Acylation (Esterification): The primary alcohol can be converted to an ester by reacting with a carboxylic acid (Fischer esterification) or, more efficiently, with an acid chloride or anhydride. This reaction is typically catalyzed by an acid or a base.
O-Alkylation (Ether Formation): The alcohol can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which can then act as a nucleophile to displace a halide from an alkyl halide in a Williamson ether synthesis, resulting in the formation of an ether.
These derivatization reactions highlight the versatility of this compound as a building block in organic synthesis.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Methylamino Butan 1 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 2-(Methylamino)butan-1-ol. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms within a molecule, allowing for the confirmation of the carbon skeleton and the identification of functional groups. For this compound, each set of chemically non-equivalent protons produces a distinct signal with a characteristic chemical shift, integration value, and splitting pattern.
The protons on carbons adjacent to the electronegative oxygen and nitrogen atoms are deshielded and thus shifted downfield. libretexts.org The expected ¹H NMR spectrum would feature signals corresponding to the ethyl group (a triplet for the terminal CH₃ and a multiplet for the CH₂ group), the N-methyl group (a singlet), the methine proton (CH), the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH), and the labile protons of the amine (NH) and hydroxyl (OH) groups. The splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons, confirming the connectivity of the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
| -CH₂-CH₃ | ~1.4-1.6 | Multiplet (m) | 2H |
| N-CH₃ | ~2.3-2.5 | Singlet (s) | 3H |
| -CH(N)- | ~2.6-2.8 | Multiplet (m) | 1H |
| -CH₂-OH | ~3.4-3.7 | Multiplet (m) | 2H |
| -NH- | Variable, broad | Singlet (s, broad) | 1H |
| -OH | Variable, broad | Singlet (s, broad) | 1H |
The this compound molecule contains both a hydroxyl (-OH) group and a secondary amine (-NH) group, both of which can act as hydrogen bond donors and acceptors. masterorganicchemistry.com These interactions significantly influence the compound's physical properties and its behavior in solution.
NMR spectroscopy is a powerful method for studying hydrogen bonding. The chemical shifts of labile protons, such as those in OH and NH groups, are highly sensitive to their environment. stackexchange.com In aprotic solvents like chloroform-d (B32938) (CDCl₃), the chemical shifts of these protons vary with concentration, as the equilibrium between free and hydrogen-bonded species changes. In proton-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), strong hydrogen bonds form between the solute's OH/NH groups and the solvent's oxygen atom, causing a significant downfield shift of these proton signals. msu.edu
Furthermore, intermolecular hydrogen bonding often leads to a broadening of the OH and NH signals due to rapid chemical exchange. The rate of this exchange can be influenced by temperature, concentration, and solvent. In many cases, this rapid exchange decouples the OH or NH proton from adjacent C-H protons, causing the signal to appear as a broad singlet. libretexts.orgpressbooks.pub The identity of these peaks can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube; the labile OH and NH protons exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. docbrown.info
Mass Spectrometry Techniques in the Research of this compound
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the determination of a molecule's elemental composition from its exact mass. HRMS is particularly valuable in identifying and characterizing unknown impurities and byproducts that may be present in a sample, even at very low levels. thermofisher.comtoref-standards.comsterlingpharmasolutions.com
For example, a potential byproduct in the synthesis of this compound could be 2-(Dimethylamino)butan-1-ol, resulting from over-methylation. While these two compounds have very close integer masses (103 and 117), HRMS can easily distinguish them and confirm their elemental formulas based on their precise mass.
| Compound | Molecular Formula | Nominal Mass | Exact Mass |
|---|---|---|---|
| This compound | C₅H₁₃NO | 103 | 103.09971 |
| 2-(Dimethylamino)butan-1-ol (Hypothetical Byproduct) | C₆H₁₅NO | 117 | 117.11536 |
| 2-Aminobutan-1-ol (B80463) (Hypothetical Precursor) | C₄H₁₁NO | 89 | 89.08406 |
Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing them to break apart into characteristic fragment ions. creative-proteomics.comwikipedia.org The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
For this compound, the molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to its molecular weight (103). Due to the presence of both an amine and an alcohol group, several key fragmentation pathways are expected:
Alpha-Cleavage: This is the most common fragmentation for both amines and alcohols. youtube.comlibretexts.orgjove.com It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (N or O). For this molecule, the most favorable alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized ion at m/z 74. Another significant alpha-cleavage would involve the C-C bond between C1 and C2, leading to a fragment at m/z 30.
Loss of Water: Alcohols frequently undergo dehydration, losing a molecule of water (18 Da) from the molecular ion, which would result in a peak at m/z 85. libretexts.orgyoutube.com
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 103 | [C₅H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 85 | [C₅H₁₁N]⁺• | Loss of H₂O |
| 74 | [C₄H₁₀N]⁺ | α-Cleavage (Loss of •CH₂OH) |
| 72 | [C₄H₈O]⁺• | Loss of •NHCH₃ |
| 58 | [C₃H₈N]⁺ | α-Cleavage (Loss of •CH₂CH₂OH) |
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatography is essential for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for separating its stereoisomers.
Purity assessment is critical to ensure that a chemical sample is free from starting materials, byproducts, or degradation products. Given the polar nature of this compound, several chromatographic techniques are suitable:
Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. wikipedia.orglibretexts.org A polar capillary column would be necessary to achieve good peak shape and resolution for this polar analyte. sigmaaldrich.com A flame ionization detector (FID) would provide excellent sensitivity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile method for polar compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like methanol (B129727) or acetonitrile) would be a typical starting point.
Since this compound contains a chiral center at the second carbon, it exists as a pair of enantiomers ((R) and (S)-isomers). These isomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Therefore, specialized chiral separation techniques are required to separate and quantify them. nih.gov
Chiral HPLC: This is the most common method for enantiomeric separation. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.orgresearchgate.net Polysaccharide-based CSPs are widely used for separating chiral amines and amino alcohols. nih.gov
Chiral GC: This method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers.
Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.
| Analytical Goal | Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas |
|---|---|---|---|
| Purity Assessment | Gas Chromatography (GC) | Polar (e.g., Wax or -1701 type) | Helium or Nitrogen |
| Purity Assessment | HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with buffer |
| Isomer (Enantiomer) Analysis | Chiral HPLC | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based | Hexane/Alcohol mixtures with additives |
| Isomer (Enantiomer) Analysis | Chiral GC | Chiral Stationary Phase (CSP), e.g., Cyclodextrin-based | Helium or Hydrogen |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to the polar nature and hydrogen-bonding capacity of the amine and hydroxyl groups, this compound has limited volatility and may exhibit poor peak shape on common GC columns. Therefore, chemical derivatization is typically required prior to analysis to increase volatility and thermal stability. sigmaaldrich.com
Derivatization for GC Analysis:
The goal of derivatization is to replace the active hydrogens on the hydroxyl and secondary amine groups with nonpolar moieties. sigmaaldrich.com Silylation is a common and effective technique, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. sigmaaldrich.com These derivatives are significantly more volatile and less polar, making them well-suited for GC analysis.
Chiral GC Separation:
Once derivatized, the enantiomers can be resolved using a chiral capillary column. chromatographyonline.com Cyclodextrin-based stationary phases are highly effective for this purpose, offering unique selectivities for a wide range of chiral compounds, including amino alcohols. chromatographyonline.comresearchgate.net The high efficiency of capillary GC columns allows for excellent resolution of the enantiomeric derivatives. chromatographyonline.com
Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the separated components. uni-muenchen.de The mass spectrometer fragments the eluting compounds into characteristic patterns, which serve as a "fingerprint" for structural confirmation. nih.gov
Table 3: Illustrative GC-MS Method for Chiral Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB), 25 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Hypothetical Retention Time (R-enantiomer derivative) | 18.2 minutes |
| Hypothetical Retention Time (S-enantiomer derivative) | 18.7 minutes |
This GC-MS approach provides not only quantitative information on the enantiomeric ratio but also structural confirmation of the analyte, making it a highly reliable and specific analytical methodology. uni-muenchen.de
Theoretical and Computational Investigations of 2 Methylamino Butan 1 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's geometry, stability, and reactivity. For 2-(Methylamino)butan-1-ol, methods such as semi-empirical calculations (e.g., PM6) or more rigorous Density Functional Theory (DFT) can be used for full geometry optimization to find the most stable three-dimensional structure. scispace.com
Once the equilibrium geometry is established, a variety of electronic properties can be calculated. researchgate.net Analysis of the molecular electrostatic potential (MEP) map reveals regions of high and low electron density. researchgate.net For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack, while the surrounding hydrogen atoms would exhibit positive potential (electron-poor). researchgate.net
Molecular Dynamics Simulations for Conformational Studies
While quantum calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are used to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions based on a classical force field. albany.edu
A typical MD simulation involves placing the molecule in a simulation box, often filled with an explicit solvent like water to mimic physiological or solution conditions. nih.gov The system's trajectory is then calculated by integrating Newton's laws of motion for every atom over a set period, often on the nanosecond to microsecond timescale. nih.gov The accuracy of these simulations relies heavily on the quality of the chosen force field (e.g., GAFF for small organic molecules) and sufficient sampling of the conformational space. albany.edunih.gov
Analysis of the simulation trajectory provides detailed information about the molecule's flexibility and preferred shapes. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent-accessible surface area (SASA) to understand exposure to the solvent. nih.gov Additionally, specific intramolecular and intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules, can be quantified over time. nih.govnih.gov
Predictive Modeling of Molecular Interactions and Chemical Reactivity Profiles
Predictive modeling leverages computational algorithms and statistical methods to forecast the properties and behavior of molecules based on their structure. These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are crucial for screening and prioritizing compounds in various applications. nih.gov
For this compound, predictive models can estimate its chemical reactivity and interaction profile. This is achieved by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., charge, lipophilicity). nih.gov
These descriptors are then used as input for machine learning algorithms to build models that predict specific endpoints. For instance, models can be trained to predict reactivity towards certain metabolic enzymes or the likelihood of crossing biological barriers. Descriptors related to charge and lipophilicity have been shown to be of high importance in such predictions. nih.gov Another approach involves using models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) to calculate thermodynamic properties like activity coefficients, which helps in understanding and predicting molecular interactions in liquid mixtures. researchgate.net
Computational Predictions of Spectroscopic Parameters (e.g., Collision Cross Sections)
Computational methods are increasingly used to predict spectroscopic parameters that aid in the identification of small molecules. One such parameter is the collision cross section (CCS), which is measured by ion mobility-mass spectrometry (IM-MS). researchgate.net The CCS is a measure of the effective area of an ion in the gas phase and is a valuable identifier that is related to the ion's size, shape, and charge. nih.gov
Given that experimental CCS data is not available for all compounds, computational prediction has become essential. researchgate.net Machine learning models are widely used for this purpose. nih.govnih.gov These models are trained on large libraries of experimentally measured CCS values and a variety of molecular descriptors or structural fingerprints. nih.gov For a new molecule like this compound, its structure can be fed into a trained model (such as a support vector machine or deep neural network) to predict its CCS value in a specific drift gas (e.g., nitrogen). nih.govmdpi.com The accuracy of these predictions is often high, with median relative errors typically below 5%. nih.govnih.gov Public databases like PubChem often provide computationally predicted CCS values; for this compound, a predicted value is available. nih.gov
Thermodynamic Modeling of Intermolecular Interactions in Complex Solvent Systems
Understanding the behavior of this compound in complex mixtures, such as multi-component solvent systems, is crucial for process design and separation science. Thermodynamic modeling provides a framework for predicting and correlating the phase behavior of such systems. nih.gov
For systems containing alcohols like 1-butanol (B46404) (a structural analog), activity coefficient models such as the Non-Random Two-Liquid (NRTL) model are commonly used to describe the liquid phase non-ideality. nih.gov These models are employed to correlate experimental data from, for example, liquid-liquid equilibrium (LLE) or vapor-liquid equilibrium (VLE) studies. The core of the NRTL model lies in its binary interaction parameters, which are determined by fitting the model equations to experimental data. These parameters represent the energetic differences between molecule-molecule interactions in the mixture. nih.gov
In a hypothetical system of this compound, water, and an organic solvent, the NRTL model could be used to predict the phase compositions at equilibrium. The model's parameters would capture the complex intermolecular interactions, including hydrogen bonding between the alcohol, water, and the secondary amine, as well as van der Waals forces. Equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can also be used to model the properties of such mixtures, with the advantage of explicitly accounting for hydrogen bonding interactions. researchgate.net
Table of Mentioned Compounds
Research on Derivatives and Structural Analogs of 2 Methylamino Butan 1 Ol
Design and Synthesis of Novel 2-(Methylamino)butan-1-ol Derivatives
The synthesis of novel derivatives of this compound involves targeted chemical modifications to introduce new functionalities and explore the structure-activity relationships of the resulting compounds. These modifications are strategically applied to the amino moiety, the primary hydroxyl group, and the butanol backbone.
The secondary amine of this compound is a prime site for derivatization, allowing for the introduction of a wide array of substituents. Common strategies include N-acylation, N-alkylation, and reductive amination.
N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This modification can be used to introduce a variety of functional groups. For instance, N-alkoxycarbonyl amino acids can be synthesized from alkyl chloroformates and amino acids under Schotten-Baumann conditions. nih.gov
N-Alkylation: The nitrogen atom can be further alkylated to produce tertiary amines. This is a common strategy in the synthesis of analogs of biologically active molecules like ethambutol (B1671381), where the core structure involves N,N'-disubstituted ethylenediamines. nih.govmdpi.com The synthesis of these analogs often involves the reaction of a chiral amino alcohol with a dihaloalkane. nih.govmdpi.com For example, in the synthesis of ethambutol analogs, (S)-2-aminobutanol is a key chiral precursor. nih.gov
Reductive Amination: This method allows for the introduction of various alkyl groups by reacting this compound with aldehydes or ketones in the presence of a reducing agent.
A summary of representative N-alkylation reactions for the synthesis of ethambutol analogs, which are structurally related to derivatives of 2-aminobutanol, is presented in the table below.
Table 1: Examples of N-Alkylation in the Synthesis of Ethambutol Analogs
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| (S)-2-aminobutanol | 1,2-dihaloethane | Symmetrical N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine | nih.gov |
| (S)-2-aminobutanol | Substituted 1,2-dihaloethane | Unsymmetrical Ethambutol Analog | nih.gov |
| Various amino alcohols | Dibromoethane | Symmetrical Ethambutol Analogs | mdpi.com |
The primary hydroxyl group of this compound offers another avenue for derivatization, primarily through esterification and etherification reactions.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. This is a common strategy to modify the polarity and pharmacokinetic properties of molecules. For example, in the synthesis of artificial glutamate (B1630785) analogs, esterification with L-(-)-menthol was used for chiral resolution.
Etherification: The formation of ethers is another important modification. For instance, in the synthesis of some ethambutol analogs, the hydroxyl group is protected as a silyl (B83357) ether (e.g., TBDMS ether) to prevent unwanted side reactions during subsequent synthetic steps. mdpi.com The cleavage of methoxy (B1213986) ether groups in other analogs has been achieved using aqueous HBr solution. mdpi.com
Modifying the butanol backbone of this compound while maintaining or controlling the stereochemistry is a more complex synthetic challenge. This often involves starting from chiral precursors or employing stereoselective reactions. The synthesis of ethambutol analogs provides relevant examples, as the biological activity is highly dependent on the stereochemistry. The (S,S)-enantiomer of ethambutol is active, while the (R,R)- and meso-forms are inactive.
Chiral auxiliaries, such as those derived from amino alcohols, are instrumental in guiding the stereochemical outcome of reactions like alkylations and aldol (B89426) additions. nih.govwikipedia.orgscielo.org.mxsigmaaldrich.com For instance, camphorsultam has been used as a chiral auxiliary in the asymmetric synthesis of the core oxazoline (B21484) ring of manzacidin B. wikipedia.org
Stereoisomeric Studies of this compound and Related Analogs
Given that this compound possesses a chiral center at the C2 position, the study of its stereoisomers and the stereoselective synthesis of its derivatives are of great importance.
Ensuring the enantiomeric purity of derivatives is crucial, especially for applications in pharmacology and materials science. Several analytical techniques are employed to determine the enantiomeric excess (ee) of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. uma.esheraldopenaccess.usresearchgate.net The use of chiral stationary phases (CSPs) allows for the differential interaction with each enantiomer, leading to their separation. For example, a reverse-phase chiral HPLC method was developed to determine the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide. researchgate.net
Mass Spectrometry (MS): Chiral analysis by MS typically involves the use of a chiral selector to form diastereomers with the analyte enantiomers, which can then be differentiated by their mass spectrometric behavior. nih.gov
The following table summarizes common chiral auxiliaries used in asymmetric synthesis, which are crucial for ensuring the enantiomeric purity of the final products.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Oxazolidinones (Evans auxiliaries) | Aldol reactions, alkylation reactions, Diels-Alder reactions | |
| Camphorsultam (Oppolzer's sultam) | Michael additions, synthesis of oxazoline rings | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation of aldehydes and ketones | |
| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric alkylation of aldehydes and ketones |
When a new chiral center is introduced into an already chiral molecule like this compound, diastereomers are formed. The analysis and control of diastereoselectivity are key aspects of stereoisomeric studies.
Diastereoselective Synthesis: In the synthesis of complex molecules, such as the ethambutol analogs, controlling the formation of the desired diastereomer is critical. For example, the synthesis of unsymmetrical ethambutol analogs often involves the coupling of two different chiral amino alcohols, which can lead to the formation of diastereomeric products. nih.gov The use of chiral auxiliaries and stereoselective reagents is essential to direct the reaction towards the desired diastereomer. For instance, N-tert-butanesulfinyl α-alkoxyaldimines have been used for the stereoselective synthesis of 1,2-disubstituted β-amino alcohols, where either syn- or anti-products can be obtained by choosing appropriate protecting groups and reaction conditions. researchgate.net
Analysis of Diastereomers: The ratio of diastereomers produced in a reaction is typically determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques like HPLC. In the stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides, the diastereomeric ratio of the products was determined by ¹H NMR. doi.org
Structure-Reactivity Relationships within Amino Alcohol Scaffolds
The chemical behavior of amino alcohols, including this compound, is intrinsically linked to the interplay of the amino and hydroxyl functional groups. The reactivity and selectivity of these molecules can be finely tuned by strategic modifications to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing derivatives with tailored properties for various chemical applications.
Impact of Functional Group Variations on Chemical Behavior and Selectivity
Variations in the functional groups of amino alcohol scaffolds, such as those related to this compound, can significantly influence their chemical reactivity and selectivity. Key modifications include alterations to the amino group, the alkyl chain, and the hydroxyl group.
N-Substitution at the Amino Group: The nature of the substituent on the nitrogen atom plays a pivotal role in the nucleophilicity and steric environment of the amino group. In this compound, the methyl group provides a moderate level of steric hindrance and electron-donating character compared to its parent compound, 2-Amino-1-butanol.
Increasing the steric bulk of the N-alkyl group (e.g., from methyl to ethyl or isopropyl) can hinder the approach of reactants, thereby decreasing the rate of reactions involving the amino group, such as N-alkylation or acylation. Conversely, the electron-donating nature of alkyl groups increases the nucleophilicity of the nitrogen, which can enhance its reactivity in certain reactions. For instance, in transition metal-catalyzed reactions where the amino alcohol acts as a ligand, the size and nature of the N-alkyl group can influence the stability and catalytic activity of the resulting metal complex.
The introduction of N-aryl substituents dramatically alters the electronic properties of the amino group. The electron-withdrawing nature of an aryl ring reduces the nucleophilicity of the nitrogen atom compared to its N-alkyl counterparts. This can influence the compound's ability to act as a base or a nucleophile.
Variations in the length and branching of this alkyl chain can impact the molecule's conformational flexibility and the proximity of the two functional groups. For example, a longer alkyl chain between the amino and hydroxyl groups might decrease the potential for intramolecular hydrogen bonding, which can, in turn, affect the acidity of the hydroxyl group and the basicity of the amino group.
Alterations to the Hydroxyl Group: While the hydroxyl group is often a site for reactions like esterification or etherification, its reactivity is also influenced by the neighboring amino group. Intramolecular hydrogen bonding between the amino and hydroxyl groups can decrease the nucleophilicity of the oxygen atom. The acidity of the hydroxyl proton can also be affected by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen can increase the acidity of the OH group, making it a better proton donor.
| Structural Modification | Predicted Effect on Nucleophilicity of Nitrogen | Predicted Effect on Steric Hindrance at Nitrogen | Potential Impact on Reactivity |
|---|---|---|---|
| N-H (Primary Amine) | Lower | Lower | More susceptible to di-alkylation; may act as a bidentate ligand more readily. |
| N-Methyl (e.g., this compound) | Moderate | Moderate | Balanced reactivity for mono-N-alkylation and acylation. |
| N-Ethyl | Slightly Higher | Higher | Slightly increased rate in some nucleophilic reactions, but may be offset by increased steric hindrance. |
| N-Isopropyl | Higher | Significantly Higher | Reactivity may be significantly reduced due to steric hindrance, favoring reactions with smaller electrophiles. |
| N-Phenyl | Significantly Lower | Higher | Reduced basicity and nucleophilicity; may alter coordination properties in catalysis. |
Comparative Studies with Diverse Amino Alcohol Structures
The reactivity of this compound can be better understood by comparing it with other amino alcohol structures. These comparisons highlight the importance of the relative positions of the functional groups, the nature of the carbon skeleton, and the degree of substitution.
Comparison with Primary Amino Alcohols: The parent compound, 2-Amino-1-butanol, provides a direct comparison for the effect of N-methylation. As a primary amine, 2-Amino-1-butanol has two protons on the nitrogen atom, making it available for reactions such as the formation of imines and secondary amines. It is also more prone to side reactions like di-alkylation compared to its N-methylated counterpart. The presence of the methyl group in this compound generally leads to a more controlled mono-N-alkylation.
Comparison with Ethanolamine Derivatives: Simpler amino alcohols like N-methylethanolamine lack the ethyl substituent at the chiral center found in this compound. This reduced steric bulk around the functional groups in N-methylethanolamine can lead to higher reaction rates in many cases. However, the chiral nature of this compound and its derivatives makes them valuable in asymmetric synthesis, where they can be used as chiral ligands or auxiliaries.
Influence of Positional Isomerism: The relative positioning of the amino and hydroxyl groups is critical. In 1,2-amino alcohols like this compound, the proximity of the two groups allows for effective chelation to metal centers, making them excellent ligands in catalysis. In contrast, 1,3- or 1,4-amino alcohols would form less stable six- or seven-membered chelate rings, respectively, which would alter their coordination chemistry and catalytic activity.
| Compound | Classification | Key Structural Difference from this compound | Implication for Reactivity/Application |
|---|---|---|---|
| 2-Amino-1-butanol | Primary 1,2-Amino Alcohol | Primary amine (N-H vs. N-CH3) | Higher propensity for di-alkylation; different coordination modes. |
| N-Methylethanolamine | Secondary 1,2-Amino Alcohol | Lacks the C2-ethyl group (achiral) | Less sterically hindered, leading to potentially faster reactions; not suitable for asymmetric induction. |
| 3-Amino-1-butanol | Primary 1,3-Amino Alcohol | 1,3-arrangement of functional groups | Forms a less stable 6-membered chelate ring with metals, affecting catalytic properties. |
| 2-(Dimethylamino)butan-1-ol | Tertiary 1,2-Amino Alcohol | Tertiary amine (N(CH3)2 vs. NHCH3) | Cannot undergo N-alkylation or acylation at the nitrogen; acts as a bulkier ligand. |
Applications of 2 Methylamino Butan 1 Ol in Advanced Organic Synthesis and Material Science Research
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
In the field of organic chemistry, "building blocks" are relatively simple molecules that can be pieced together to form more complex structures. sigmaaldrich.comchemistryworld.com 2-(Methylamino)butan-1-ol serves as an important chiral building block, providing a foundational scaffold for constructing larger, more intricate molecules, particularly those required in pharmaceutical and chemical research. semanticscholar.org
Its value as a synthon, or synthetic building block, stems from several key features:
Bifunctionality : The presence of both a nucleophilic amine and an alcohol group allows for sequential or selective reactions at two different points in the molecule. cymitquimica.com This enables the straightforward introduction of diverse functionalities and the extension of the carbon skeleton.
Inherent Chirality : The molecule contains a chiral center at the C2 position. By using an enantiomerically pure form, such as (S)- or (R)-2-(methylamino)butan-1-ol, chemists can introduce a specific stereochemistry into a target molecule early in the synthetic sequence. nih.govnih.gov This is a crucial strategy in asymmetric synthesis, where the biological activity of a final product often depends on its precise three-dimensional structure. hbni.ac.in
Defined Connectivity : The 1,2-relationship between the amino and hydroxyl groups is a common structural motif in many biologically active natural products and pharmaceuticals. nih.gov Using this compound provides a direct and efficient way to incorporate this specific arrangement.
Chemists leverage these features to build complex molecular architectures through multi-step synthetic pathways. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be oxidized, etherified, or esterified, providing numerous pathways for molecular elaboration.
Its Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
One of the most significant applications of chiral 1,2-amino alcohols like this compound is in asymmetric synthesis, where they are used to control the stereochemical outcome of a reaction. hbni.ac.in This is often achieved by employing the molecule as a chiral auxiliary. wikipedia.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer or diastereomer preferentially over others. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. Amino alcohols are excellent candidates for this role. nih.gov
The typical process involves:
Attachment : The prochiral substrate (a molecule that can be converted into a chiral one) is covalently bonded to the chiral auxiliary, this compound. For instance, a carboxylic acid can react with it to form an amide.
Stereodirecting Reaction : The resulting compound, now with the chiral auxiliary attached, undergoes a reaction (e.g., alkylation, aldol (B89426) addition). The steric bulk and electronic properties of the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the other, less hindered face. This results in the formation of a new stereocenter with a high degree of predictability.
Cleavage : The auxiliary is cleaved from the product, releasing the now enantiomerically enriched target molecule.
Chiral oxazolidinones, which are powerful auxiliaries, can be synthesized from amino alcohols. nih.gov Furthermore, the structural motif of this compound is analogous to that of pseudoephedrine, a well-known and highly effective chiral auxiliary used in the diastereoselective alkylation of amides to produce enantiomerically enriched carboxylic acids, alcohols, and ketones. wikipedia.orgnih.gov
The table below summarizes key asymmetric reactions where amino alcohol-derived chiral auxiliaries are frequently employed.
| Asymmetric Reaction | Description | Typical Substrate |
| Alkylation | Formation of a new carbon-carbon bond by adding an alkyl group to an enolate. | Amides derived from carboxylic acids. |
| Aldol Reaction | Reaction between an enolate and an aldehyde or ketone to form a β-hydroxy carbonyl compound. | Imines derived from the auxiliary and a carbonyl compound. |
| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enamines or imines formed with the auxiliary. |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Dienophiles attached to the auxiliary. |
Beyond its use as an auxiliary, this compound can serve as a precursor for chiral ligands used in transition-metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center (e.g., rhodium, ruthenium, copper), creating a chiral environment around the metal. This chiral metallic complex can then catalyze reactions such as asymmetric hydrogenation or C-C bond formation, producing a chiral product with high enantioselectivity.
Function as an Intermediate in the Production of Agrochemicals and Specialty Chemicals
In industrial chemistry, intermediates are compounds that are the product of one reaction step and the reactant for the next in a multi-step synthesis. Due to its bifunctional nature, this compound is a potential intermediate in the synthesis of various specialty chemicals, including those used in agriculture. cymitquimica.com
While not a large-volume commodity chemical, its structure can be found within more complex molecules patented for specific applications. The synthesis of novel pesticides and herbicides often involves the creation of large libraries of compounds to screen for biological activity. nih.gov Building blocks like this compound offer a straightforward way to introduce specific structural features, such as a chiral amino alcohol moiety, which may be crucial for binding to a biological target in a pest or weed.
Its role as an intermediate is valuable for creating compounds with tailored physical properties, such as solubility or stability, which are important for the formulation and effectiveness of agrochemicals. The amine and alcohol handles allow for the attachment of other chemical groups that can fine-tune these properties. Specific uses are often proprietary and detailed within patent literature. nih.govnih.gov
Exploration in the Development of Novel Materials with Tailored Properties
The field of material science is continually searching for new monomers and molecular modifiers to create advanced materials with specific, designed properties. mdpi.com While extensive research on this compound in this context is not widespread, its molecular structure presents several opportunities for exploration.
The potential applications in material science are based on its key chemical features:
Polymer Synthesis : As a molecule with two reactive sites (amine and alcohol), it can act as a monomer or a co-monomer in the synthesis of polymers like polyamides, polyesters, or polyurethanes. The incorporation of this building block would introduce pendant ethyl and methyl groups along the polymer chain.
Chiral Materials : The inherent chirality of this compound can be transferred to a larger material. Chiral polymers or surfaces can have unique optical properties, such as rotating the plane of polarized light, which is useful in optical devices. They can also be used as the stationary phase in chromatography for separating enantiomers.
Cross-linking Agent : It can be used to form cross-links between polymer chains. This increases the rigidity, thermal stability, and solvent resistance of the material.
Surface Modification : The molecule can be grafted onto the surface of a material (e.g., silica, metal oxides) to alter its surface properties. This could be used to change its hydrophilicity, introduce specific binding sites, or create a chiral surface for enantioselective catalysis or separation.
The potential roles of this compound in material science are summarized below.
| Potential Role | Type of Material | Resulting Property |
| Monomer/Co-monomer | Polyamides, Polyesters, Polyurethanes | Modified polymer backbone, altered solubility. |
| Chiral Dopant | Liquid Crystals, Polymers | Induction of chirality, specific optical activity. |
| Cross-linking Agent | Thermosetting Resins, Elastomers | Increased mechanical strength and thermal stability. |
| Surface Modifier | Silica Gels, Nanoparticles | Chiral surfaces for enantioselective separations or catalysis. |
The exploration of this compound in these areas represents a frontier for developing new functional materials with precisely controlled properties at the molecular level.
Future Directions and Emerging Research Avenues for 2 Methylamino Butan 1 Ol
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The chemical industry's shift towards green and sustainable practices necessitates the development of improved synthetic pathways for foundational molecules like 2-(Methylamino)butan-1-ol. nih.gov A primary goal is the reduction of environmental impact, often quantified by metrics such as the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. Future synthetic routes will aim to minimize this factor significantly. nih.gov
Key strategies for achieving this include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Solvent Reduction: Minimizing the use of volatile and hazardous organic solvents, which are a major source of environmental concern in chemical production. nih.gov The ideal process would utilize water or other benign solvent systems.
Catalysis: Employing highly efficient catalysts, including biocatalysts like enzymes, to enable reactions under milder conditions (lower temperature and pressure), reduce by-product formation, and allow for higher selectivity. The use of nitrile hydratase enzymes in other processes has demonstrated the potential for biotransformations to achieve nearly 100% yield, offering a model for future syntheses. nih.gov
Research will likely focus on moving away from traditional multi-step syntheses that require harsh reagents and generate significant waste. Instead, the development of one-pot or tandem reactions, where multiple transformations occur in a single reactor, will be a priority. This approach not only improves efficiency but also reduces the need for intermediate purification steps, thereby saving energy and materials.
Table 1: Key Metrics for Sustainable Synthesis
| Metric | Description | Goal for Future Syntheses |
|---|---|---|
| E-Factor | (Total Mass of Waste) / (Mass of Product) | Reduction from high values (e.g., 86) to lower values (e.g., <20) nih.gov |
| Atom Economy | (Molecular Weight of Desired Product / Sum of MW of all Reactants) x 100% | Maximize percentage, approaching 100% |
| Solvent Intensity | (Mass of Solvent Used) / (Mass of Product) | Significant reduction (e.g., from 50 kg/kg to <10 kg/kg ) nih.gov |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose. spectroscopyonline.com Techniques such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy are particularly well-suited for real-time analysis of liquid-phase reactions. strath.ac.ukrsc.orgresearchgate.net
By inserting a probe directly into the reaction vessel, chemists can continuously collect spectral data throughout the synthesis. This data can be used to:
Track Reactant Consumption and Product Formation: Real-time concentration profiles of all components in the mixture can be generated. strath.ac.ukresearchgate.net
Identify Transient Intermediates: Unstable intermediate species, which are often missed by traditional offline analysis, can be detected and studied. spectroscopyonline.com
Determine Reaction Kinetics: Precise data from in-situ monitoring allows for the accurate calculation of reaction rates, rate constants, and the determination of the reaction order. rsc.orgresearchgate.net
Optimize Process Parameters: The immediate feedback on how changes in temperature, pressure, or catalyst loading affect the reaction allows for rapid optimization, leading to improved yields and reduced reaction times.
For example, studies on the esterification of butan-1-ol have successfully used NIR spectroscopy coupled with partial least-squares regression models to simultaneously quantify reactants, products, and by-products. rsc.orgresearchgate.net Similar methodologies could be developed for the synthesis of this compound to provide unprecedented insight into the reaction dynamics and enable a higher degree of process control.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by transforming it from a trial-and-error process to a predictive science. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nih.govnih.gov For a target molecule like this compound, AI can be applied in several ways.
Forward-Reaction Prediction: ML models can predict the likely products of a given set of reactants and conditions, which is essential for validating the steps proposed by retrosynthesis tools. nih.gov This helps in avoiding synthetic dead ends and identifying potential side reactions.
Condition Recommendation: AI can suggest optimal reaction conditions, including temperature, solvent, and catalyst, by learning from previously published reactions. This accelerates the optimization process and reduces the number of experiments needed. nih.gov
Exploration of this compound Scaffolds for Diverse Chemical Library Generation
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The this compound structure, with its chiral center and two distinct functional groups (a primary alcohol and a secondary amine), represents a versatile scaffold for generating diverse chemical libraries.
The process of creating a library from this scaffold involves two main steps:
Scaffold Generation: The core this compound structure serves as the constant foundation.
Scaffold Decoration: The hydroxyl (-OH) and methylamino (-NHCH₃) groups are chemically modified with a wide array of different building blocks. researchgate.net
For instance, the hydroxyl group can be esterified or etherified with various acids or alcohols, while the secondary amine can be acylated or alkylated. This combinatorial approach allows for the rapid synthesis of hundreds or thousands of unique compounds, all based on the original this compound framework.
These chemical libraries are invaluable in fields like drug discovery and materials science. By screening these libraries, researchers can efficiently search for molecules with specific desired properties, such as biological activity against a particular disease target or novel physical properties for advanced materials. Computational models can further assist this process by predicting the properties of virtual libraries before they are synthesized, focusing laboratory efforts on the most promising candidates. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Methylamino)butan-1-ol, and how do they influence experimental design?
- Answer : Critical properties include molecular weight (C₅H₁₃NO; 103.16 g/mol), solubility in polar solvents (e.g., ethanol, water), and pKa (~9.5–10.5 due to the secondary amine group). These properties dictate solvent selection for reactions (e.g., ethanol for catalytic hydrogenation) and purification methods (e.g., distillation or chromatography). High purity (>99%) is achievable via industrial synthesis with rigorous impurity controls .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
- Answer : Common methods include:
- Catalytic Hydrogenation : Reduction of Schiff bases (e.g., 2-(N-benzylideneamino)butan-1-ol) using Pd/C under H₂ (3.5–10 bar). Yields vary (68–97%) depending on solvent (ethanol vs. ethyl acetate) and catalyst ratios .
- Direct Reductive Amination : Reaction of butan-1-ol derivatives with methylamine under reducing conditions. This method avoids intermediates but may require chlorinated additives (e.g., CHCl₃), raising environmental concerns .
Limitations include sensitivity to reaction conditions (temperature, pressure) and catalyst deactivation by impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic hydrogenation yields for this compound synthesis?
- Answer : Yield discrepancies arise from:
- Catalyst Loading : Lower Pd/C ratios (0.02–0.1 wt%) reduce costs but may prolong reaction times .
- Solvent Effects : Polar aprotic solvents (ethyl acetate) improve selectivity vs. protic solvents (ethanol), which may promote side reactions .
- Impurity Interference : Trace amines or aldehydes in starting materials can poison catalysts. Pre-purification via column chromatography or distillation is recommended .
Systematic DOE (Design of Experiments) approaches can optimize parameters like pressure (1–10 bar H₂) and temperature (RT–70°C) .
Q. What advanced analytical techniques are critical for characterizing this compound stability and degradation pathways?
- Answer :
- Chromatography : HPLC or GC-MS with chiral columns to resolve enantiomers (e.g., (S)- and (R)-forms) and detect degradation products (e.g., oxidation to ketones) .
- Spectroscopy : FT-IR for amine-group identification (N-H stretch ~3300 cm⁻¹) and NMR (¹³C for stereochemical analysis) .
- Stability Studies : Accelerated aging under varying pH, temperature, and light exposure to model degradation kinetics. For example, nitro derivatives (e.g., 2-(Methylamino)-1-(4-nitrophenyl)ethanol) show photodegradation risks, requiring dark storage .
Q. How does stereochemistry impact the biological activity of this compound derivatives?
- Answer : Enantiomers exhibit divergent bioactivity. For instance:
- (S)-Enantiomers : Often show higher affinity in neuromodulation studies due to chiral recognition in receptor binding .
- (R)-Enantiomers : May act as antagonists or exhibit off-target effects. Asymmetric synthesis (e.g., chiral catalysts) or resolution via crystallization is critical for pharmacological applications .
In vitro assays (e.g., receptor binding studies) paired with molecular docking simulations can validate structure-activity relationships .
Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert materials (sand, chemical absorbents) and dispose as hazardous waste .
- Neutralization : For acidic residues, treat with dilute NaOH (1–5%) before disposal .
Q. How can researchers validate the purity of this compound batches for reproducibility?
- Answer :
- Titration : Non-aqueous titrimetry (e.g., with HClO₄ in glacial acetic acid) to quantify amine content .
- Melting Point Analysis : Compare observed values (e.g., 182–187°C for derivatives) with literature to detect impurities .
- Certified Reference Materials (CRMs) : Cross-check with CRMs from accredited suppliers (e.g., Thermo Scientific) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
